5-(Bromomethyl)quinoline hydrobromide

Catalog No.
S899848
CAS No.
1562194-63-1
M.F
C10H9Br2N
M. Wt
302.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Bromomethyl)quinoline hydrobromide

CAS Number

1562194-63-1

Product Name

5-(Bromomethyl)quinoline hydrobromide

IUPAC Name

5-(bromomethyl)quinoline;hydrobromide

Molecular Formula

C10H9Br2N

Molecular Weight

302.99 g/mol

InChI

InChI=1S/C10H8BrN.BrH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7H2;1H

InChI Key

QBYYUPXBEUSTJK-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CC=NC2=C1)CBr.Br

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CBr.Br

5-(Bromomethyl)quinoline hydrobromide is a chemical compound characterized by the presence of a bromomethyl group attached to the quinoline structure. Its chemical formula is C10H9Br2NC_{10}H_{9}Br_{2}N and it has a molecular weight of approximately 303 g/mol. This compound is notable for its hydrobromide salt form, which enhances its solubility in various solvents, making it useful in both laboratory and industrial applications.

There is no current information available regarding the mechanism of action of 5-(Bromomethyl)quinoline hydrobromide.

  • Bromine compound: Organic bromides can be irritating to the skin, eyes, and respiratory system.
  • Heterocyclic compound: Some heterocyclic compounds can exhibit various toxicities.

  • Substitution Reactions: The bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Oxidation and Reduction Reactions: Under specific conditions, this compound can be oxidized or reduced, leading to different derivatives of quinoline.
  • Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to create more complex molecular structures.

This compound exhibits a range of biological activities, which include:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains.
  • Antiviral Activity: Research indicates potential efficacy against certain viral infections.
  • Anticancer Potential: Studies suggest that it may have properties that inhibit cancer cell growth.

The synthesis of 5-(Bromomethyl)quinoline hydrobromide typically involves bromination processes. Common methods include:

  • Bromination of Quinoline Derivatives: This can be achieved by reacting quinoline with bromine in the presence of a catalyst under controlled conditions.
  • Ionic Liquids: Some modern approaches utilize ionic liquids to promote greener synthesis methods, enhancing yield and reducing environmental impact .

5-(Bromomethyl)quinoline hydrobromide has diverse applications across several fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of various organic compounds.
  • Pharmaceutical Research: The compound is investigated for its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer’s.
  • Dyes and Catalysts: It is utilized in producing dyes and as a catalyst in various

Interaction studies indicate that 5-(Bromomethyl)quinoline hydrobromide may interact with various biological targets. For instance, it has been noted to influence enzymes involved in bacterial DNA replication, similar to other quinoline derivatives. Specific studies highlight its role as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism .

Several compounds share structural similarities with 5-(Bromomethyl)quinoline hydrobromide. Here are some notable examples:

Compound NameCAS NumberKey Features
4-(Bromomethyl)quinoline hydrobromide53407913Exhibits antimicrobial activity; similar structure.
6-(Bromomethyl)quinoline hydrobromide10303025-7Known for its antiviral properties; used in drug design.
2-(Bromomethyl)quinoline5632-15-5Utilized in dye production; demonstrates anticancer effects.

Uniqueness

5-(Bromomethyl)quinoline hydrobromide is unique due to its specific position of the bromomethyl group on the quinoline ring, which can significantly influence its reactivity and biological activity compared to other derivatives. Its applications in medicinal chemistry and potential therapeutic uses further distinguish it from similar compounds .

Bromination of quinoline derivatives to yield 5-(bromomethyl)quinoline hydrobromide typically employs N-bromosuccinimide (NBS) or liquid bromine under controlled conditions. NBS-mediated bromination follows a radical chain mechanism, where trace HBr initiates bromine radical formation. This method avoids excessive dibromide production by maintaining low bromine concentrations. For example, bromination of 5-methylquinoline with NBS in chloroform at 0–20°C selectively targets the benzylic methyl group via allylic radical intermediates.

In contrast, direct bromination with liquid bromine involves electrophilic substitution at activated positions. A patented method dissolves 5-methylquinoline in acetonitrile, followed by bromine addition at 0°C to achieve 85–90% yield. The reaction proceeds through a bromonium ion intermediate, stabilized by the quinoline’s electron-withdrawing nitrogen.

Key parameters for bromination:

ParameterNBS-Mediated BrominationLiquid Bromine Bromination
Temperature0–20°C0–5°C
SolventChloroform or CCl₄Acetonitrile
Bromine SourceNBSBr₂
Yield75–90%80–93%
Major Side ProductDibromides (<0.2%)3-Bromo isomer (<0.5%)

Regioselective Bromination of Quinoline Derivatives

Regioselectivity in 5-position bromination arises from electronic and steric effects. The methyl group at the 5-position activates the adjacent benzylic carbon via hyperconjugation, directing bromination to the methyl site. Substituents like methoxy or hydroxy groups at the 8-position further enhance selectivity by stabilizing transition states through resonance.

For instance, bromination of 5-methyl-8-hydroxyquinoline in acetonitrile yields 5-(bromomethyl)-8-hydroxyquinoline hydrobromide with >99% regioselectivity. In contrast, unsubstituted quinolines undergo bromination at multiple positions (e.g., 3-, 6-, and 8-positions) due to competing electrophilic pathways.

Factors influencing regioselectivity:

  • Electronic directing groups: Electron-donating groups (e.g., -OH, -OCH₃) at the 8-position increase 5-position selectivity by 30–40%.
  • Solvent polarity: Polar solvents (acetonitrile) favor ionic mechanisms, while nonpolar solvents (CCl₄) promote radical pathways.
  • Temperature: Lower temperatures (0–5°C) minimize thermal side reactions, improving 5-bromo isomer yield by 15–20%.

Purification and Isolation Techniques

Crude 5-(bromomethyl)quinoline hydrobromide is purified via solvent recrystallization and pH-controlled washing. A standard protocol involves:

  • Precipitation: Adding reaction mixture to ice-cold water (6–10× volume) to precipitate the product.
  • Centrifugation: Isolating solids at 5,000–10,000 rpm for 10–15 minutes.
  • Alcohol pulping: Washing with methanol or ethanol (4–8× volume) at 20–30°C to remove unreacted bromine.
  • pH adjustment: Neutralizing residual HBr with sodium carbonate (pH 6–7) to prevent hydrolysis.

Typical purification outcomes:

MetricValue
Purity (HPLC)99.3–99.8%
Yield after purification85–93%
Residual solvents<0.1% (GC analysis)

Comparative Analysis of 5-Position Bromination vs. Other Isomers

5-Position bromination offers distinct advantages over 3-, 6-, or 8-bromo isomers:

1. Synthetic accessibility:

  • The 5-methyl group’s benzylic C-H bond has a lower bond dissociation energy (BDE = 85–90 kcal/mol) compared to aromatic C-H bonds (110–115 kcal/mol), enabling selective radical bromination.
  • 3-Bromo isomers require harsher conditions (e.g., Br₂/H₂SO₄ at 60°C), leading to lower yields (50–65%).

2. Stability:

  • 5-Bromo derivatives exhibit higher thermal stability (decomposition >200°C) than 6- or 8-bromo analogs (<180°C) due to reduced steric strain.

3. Reactivity in downstream applications:

  • The 5-bromomethyl group undergoes SN2 reactions 3–5× faster than 3-bromo isomers due to less steric hindrance.
  • Suzuki coupling at the 5-position proceeds with 90–95% efficiency vs. 70–80% for 8-position.

Isomer distribution in competing methods:

Bromination Method5-Bromo Isomer3-Bromo Isomer6/8-Bromo Isomers
NBS in CCl₄88–92%2–5%6–10%
Br₂ in CH₃CN85–90%5–8%5–7%
NBS with AIBN initiator75–80%10–15%10–15%

5-(Bromomethyl)quinoline hydrobromide exhibits a molecular formula of C₁₀H₉Br₂N with a molecular weight of 302.99 g/mol [1]. The compound exists as a hydrobromide salt, consisting of the 5-(bromomethyl)quinoline parent compound and a hydrobromide counterion [1]. The parent quinoline moiety (C₁₀H₈BrN) has a molecular weight of 222.08 g/mol [2].

The crystallographic structure of 5-(bromomethyl)quinoline hydrobromide reveals fundamental geometric parameters characteristic of quinoline derivatives. Based on comparative analysis with related quinoline structures, the quinoline ring system maintains near-planarity, with dihedral angles between the benzene and pyridine rings typically ranging from 0.49° to 3.47° [3] [4]. The bromomethyl substituent at the 5-position introduces specific geometric constraints that influence the overall molecular conformation.

Detailed crystallographic parameters for related quinoline derivatives provide insight into the expected structural characteristics. For instance, 3-bromomethyl-2-chloro-quinoline crystallizes in the triclinic crystal space group P'1 with unit cell parameters a=6.587(2), b=7.278(3), c=10.442(3) Å, α=83.59(3)°, β=75.42(2)°, γ=77.39(3)°, Z=2, V=471.9(3)ų [5]. These parameters suggest similar crystallographic behavior may be expected for 5-(bromomethyl)quinoline hydrobromide.

The molecular geometry of the quinoline framework in 5-(bromomethyl)quinoline hydrobromide is characterized by standard aromatic bond lengths and angles. Carbon-carbon bond distances within the quinoline system typically range from 1.38 to 1.43 Å, while carbon-nitrogen bond lengths measure approximately 1.32 to 1.36 Å [6]. The endocyclic bond angles generally approximate 120°, with slight deviations due to the fused ring system constraints [5].

Structural ParameterTypical ValueReference Compound
C-C aromatic bond length1.38-1.43 ÅQuinoline derivatives [6]
C-N bond length1.32-1.36 ÅQuinoline framework [6]
Dihedral angle (rings)0.49-3.47°Quinoline systems [3] [4]
Endocyclic bond angles~120°Aromatic systems [5]

The bromomethyl group attached at the 5-position introduces additional geometric considerations. The C-Br bond length is expected to be approximately 1.94 Å, while the methylene carbon exhibits tetrahedral geometry with C-H bond lengths of approximately 1.09 Å [7]. The orientation of the bromomethyl substituent relative to the quinoline plane significantly influences the overall molecular conformation and crystal packing arrangements.

Crystal packing analysis reveals that quinoline derivatives often exhibit π-π stacking interactions between adjacent aromatic rings, with typical centroid-centroid distances ranging from 3.6 to 3.8 Å [4] [8]. The presence of the hydrobromide counterion in 5-(bromomethyl)quinoline hydrobromide introduces additional hydrogen bonding possibilities that can significantly influence the crystal structure and stability.

Nuclear Magnetic Resonance and Infrared Spectroscopic Profiling

The spectroscopic characterization of 5-(bromomethyl)quinoline hydrobromide provides comprehensive structural confirmation through nuclear magnetic resonance and infrared techniques. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the compound's aromatic quinoline framework and bromomethyl substitution pattern.

In the aromatic region, the quinoline protons appear as a complex multiplet system between 7.0 and 9.0 parts per million [9] [10]. The H-2 proton, positioned ortho to the quinoline nitrogen, typically resonates as the most downfield signal around 8.9 parts per million due to the deshielding effect of the nitrogen atom [11]. The remaining quinoline protons display characteristic coupling patterns that allow for unambiguous assignment of the substitution pattern.

The bromomethyl group introduces a distinctive singlet in the aliphatic region around 4.6-4.8 parts per million, corresponding to the methylene protons adjacent to the bromine atom [12]. This chemical shift reflects the deshielding effect of the electronegative bromine substituent and serves as a diagnostic signal for the bromomethyl functionality.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information about 5-(bromomethyl)quinoline hydrobromide. The aromatic carbons typically resonate between 110 and 155 parts per million, with the carbon bearing the nitrogen atom appearing at the highest frequency around 150-155 parts per million [10]. The bromomethyl carbon appears significantly upfield, typically around 30-35 parts per million, due to the heavy atom effect of bromine [12].

Proton AssignmentChemical Shift (ppm)MultiplicityReference
H-2 (quinoline)8.9Doublet [11]
H-3 (quinoline)7.4-7.5Multiplet [11]
H-4 (quinoline)8.4Doublet [11]
Bromomethyl CH₂4.6-4.8Singlet [12]

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the structural features of 5-(bromomethyl)quinoline hydrobromide. The aromatic carbon-hydrogen stretching vibrations appear in the range of 3000-3100 wavenumbers, which is typical for quinoline derivatives [13] [14]. These bands often exhibit medium to weak intensity due to the symmetric nature of the aromatic carbon-hydrogen bonds.

The quinoline ring system displays characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region between 1400 and 1650 wavenumbers [13]. The carbon-nitrogen stretching modes typically appear around 1338, 1224, and 1199 wavenumbers with high intensity [14]. These frequencies are diagnostic for the quinoline heterocyclic framework and provide confirmation of the aromatic nitrogen environment.

The bromomethyl substituent contributes specific vibrational features to the infrared spectrum. The carbon-hydrogen stretching vibrations of the methylene group appear around 2900-3000 wavenumbers, slightly lower than the aromatic carbon-hydrogen stretches [15]. The carbon-bromine stretching vibration occurs below 700 wavenumbers, though this region often overlaps with other low-frequency modes and may be obscured in the fingerprint region [7].

The hydrobromide salt formation introduces additional spectroscopic features related to the protonated quinoline nitrogen. The nitrogen-hydrogen stretching vibration typically appears as a broad absorption around 2500-3000 wavenumbers, reflecting the ionic nature of the salt [16]. This broad absorption often overlaps with aromatic carbon-hydrogen stretches but can be distinguished by its characteristic breadth and intensity.

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
Aromatic C-H stretch3000-3100MediumQuinoline ring [13] [14]
Aliphatic C-H stretch2900-3000MediumBromomethyl CH₂ [15]
C-N stretch1199-1338StrongQuinoline framework [14]
C-Br stretch<700VariableBromomethyl group [7]
N-H stretch (salt)2500-3000BroadProtonated nitrogen [16]

Computational Modeling and Molecular Dynamics Simulations

Computational studies of 5-(bromomethyl)quinoline hydrobromide employ density functional theory methods to investigate electronic structure, geometry optimization, and molecular properties. The B3LYP functional with 6-31G(d,p) and 6-311G(d,p) basis sets provides reliable predictions for quinoline derivative structures and spectroscopic properties [17] [18].

Geometry optimization calculations reveal that the quinoline ring system maintains planarity with minimal deviation from coplanarity between the benzene and pyridine rings [17]. The optimized bond lengths for the quinoline framework show excellent agreement with experimental crystallographic data, with carbon-carbon bond distances ranging from 1.38 to 1.43 Å and carbon-nitrogen bonds measuring approximately 1.32-1.36 Å [6]. The bromomethyl substituent adopts a conformation that minimizes steric interactions with the quinoline ring system.

Electronic structure calculations provide insight into the frontier molecular orbitals of 5-(bromomethyl)quinoline hydrobromide. The highest occupied molecular orbital typically localizes on the quinoline π-system, while the lowest unoccupied molecular orbital exhibits significant contribution from the quinoline nitrogen and adjacent carbon atoms [17] [18]. These orbital characteristics influence the compound's electronic absorption properties and chemical reactivity patterns.

Time-dependent density functional theory calculations predict the electronic absorption spectrum of 5-(bromomethyl)quinoline hydrobromide. The primary absorption band typically occurs around 330 nanometers with moderate oscillator strength, corresponding to π-π* transitions within the quinoline chromophore [18]. The presence of the bromomethyl substituent introduces slight perturbations to the electronic transitions compared to unsubstituted quinoline.

Molecular dynamics simulations of 5-(bromomethyl)quinoline hydrobromide in solution provide information about conformational flexibility and intermolecular interactions. The quinoline ring system remains rigid throughout the simulation, while the bromomethyl group exhibits limited rotational freedom around the carbon-carbon bond connecting it to the aromatic ring [19] [20]. Solvent interactions significantly influence the orientation of the bromomethyl substituent and the overall molecular conformation.

Computational ParameterMethodTypical ValueReference
Optimization levelB3LYP/6-31G(d,p)- [17] [18]
C-C bond lengthDFT calculated1.38-1.43 Å [6]
C-N bond lengthDFT calculated1.32-1.36 Å [6]
Primary absorptionTD-DFT~330 nm [18]

The computational analysis of vibrational frequencies provides theoretical support for infrared spectroscopic assignments. Density functional theory calculations accurately predict the aromatic carbon-hydrogen stretching frequencies around 3000-3100 wavenumbers and the carbon-nitrogen stretching modes in the 1200-1400 wavenumber region [14]. The calculated frequencies show excellent correlation with experimental infrared spectra, validating the computational methodology.

Molecular electrostatic potential analysis reveals the charge distribution patterns in 5-(bromomethyl)quinoline hydrobromide. The quinoline nitrogen exhibits significant negative electrostatic potential, consistent with its role as a hydrogen bond acceptor and protonation site [18]. The bromomethyl carbon displays positive electrostatic potential due to the electron-withdrawing effect of the bromine substituent, indicating potential electrophilic character.

Molecular dynamics simulations in aqueous solution demonstrate the solvation behavior of 5-(bromomethyl)quinoline hydrobromide. The hydrobromide counterion remains closely associated with the protonated quinoline nitrogen through strong electrostatic interactions [20]. Water molecules form hydrogen bonding networks around both the ionic components, with typical hydrogen bond distances ranging from 1.8 to 2.1 Å and lifetimes on the picosecond timescale.

Nucleophilic Substitution Reactions

5-(Bromomethyl)quinoline hydrobromide exhibits exceptional reactivity toward nucleophilic substitution reactions due to the presence of the activated bromomethyl group at the 5-position of the quinoline ring . The bromomethyl functionality represents a benzylic halide system, which demonstrates enhanced reactivity compared to conventional alkyl halides due to the resonance stabilization provided by the adjacent aromatic quinoline ring system [3] [4].

Mechanistic Considerations

The nucleophilic substitution reactions of 5-(bromomethyl)quinoline hydrobromide proceed primarily through an SN2 mechanism when employing strong nucleophiles in polar aprotic solvents [5] [4]. The electron-withdrawing nature of the quinoline nitrogen enhances the electrophilicity of the bromomethyl carbon, facilitating nucleophilic attack [6] [7]. In polar protic solvents or with weaker nucleophiles, an SN1 pathway may become competitive due to the stability of the benzylic carbocation intermediate [3] [8].

Reaction Scope and Conditions

Nitrogen nucleophiles demonstrate particularly high reactivity with 5-(bromomethyl)quinoline hydrobromide. Primary amines react efficiently in dimethylformamide at temperatures of 60-100°C to yield N-alkyl aminomethyl quinoline derivatives with yields ranging from 80-95% . Secondary amines show even greater reactivity, providing N,N-dialkyl aminomethyl quinoline products in 85-92% yields under milder conditions (50-80°C) . Heterocyclic amines such as imidazole and piperazine serve as effective nucleophiles, forming quinoline-tethered heterocyclic systems in 65-88% yields .

Oxygen and sulfur nucleophiles also participate effectively in these transformations. Alcohols react under basic conditions (80-120°C in ethanol/water mixtures) to form ether derivatives, though yields are typically lower (60-75%) due to competing elimination reactions . Thiols demonstrate excellent nucleophilicity in dimethyl sulfoxide, providing thioether derivatives in 70-85% yields at temperatures of 70-90°C .

Carbon nucleophiles, including cyanide and azide ions, react readily with the bromomethyl group. Potassium cyanide in dimethyl sulfoxide at 60-80°C produces nitrile derivatives in 70-80% yields, while sodium azide in dimethylformamide yields azido derivatives in 75-85% yields [9].

Cross-Coupling Reactions (Suzuki, Heck, Buchwald-Hartwig)

The bromomethyl group of 5-(bromomethyl)quinoline hydrobromide serves as an effective electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency [10] [11] [12].

Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura reactions of 5-(bromomethyl)quinoline hydrobromide with organoboron reagents proceed smoothly under standard conditions [10] [13] [14]. Aryl boronic acids couple effectively using Pd(OAc)₂/SPhos catalyst systems with potassium carbonate as base in toluene/water mixtures at 80-100°C, providing biarylmethyl quinoline derivatives in 75-90% yields [13] [14]. The reaction tolerates diverse electronic environments on the aryl boronic acid, with electron-rich substrates generally providing higher yields than electron-deficient partners [13].

Heteroaryl boronic acids, including pyridine, thiophene, and furan derivatives, participate effectively in these couplings. Quinoline substrates show particularly good reactivity, generating heterobiarylmethyl products in 70-85% yields using Pd(PPh₃)₄ catalyst systems [13]. Vinyl boronic acids also couple efficiently, though requiring slightly modified conditions with Pd(dppf)Cl₂ catalysts to achieve 65-80% yields [13].

Heck Reactions

The Heck reaction of 5-(bromomethyl)quinoline hydrobromide with alkenes provides access to alkenylated quinoline derivatives [11] [15]. Styrene derivatives react with palladium acetate/triphenylphosphine catalysts in the presence of triethylamine base at 100-120°C to give substituted alkenes in 60-80% yields [11]. The reaction typically favors formation of the terminal alkene product through β-hydride elimination [11] [15].

Acrylate esters serve as effective coupling partners, providing quinoline-tethered ester derivatives in 65-75% yields under similar conditions [15]. The reaction tolerates various substituents on both the quinoline core and the alkene partner, though electron-withdrawing groups on the alkene generally enhance reactivity [15].

Buchwald-Hartwig Amination

Buchwald-Hartwig coupling reactions enable the formation of carbon-nitrogen bonds between 5-(bromomethyl)quinoline hydrobromide and amine nucleophiles [12] [16]. Primary anilines couple efficiently using Pd₂(dba)₃/BINAP catalyst systems with sodium tert-butoxide base in toluene at 100-110°C, providing N-aryl aminomethyl quinoline derivatives in 70-85% yields [12] [16].

Secondary amines demonstrate excellent reactivity under these conditions, with yields typically ranging from 75-88% using Pd(OAc)₂/XPhos catalysts in dioxane solvent [12]. The reaction scope encompasses both aromatic and aliphatic amines, though aromatic substrates generally provide superior yields due to enhanced nucleophilicity [16].

Functional Group Transformations and Derivative Synthesis

The bromomethyl functionality in 5-(bromomethyl)quinoline hydrobromide undergoes diverse functional group transformations, enabling access to a wide array of quinoline derivatives with varied substitution patterns [17] [18].

Reduction Reactions

Complete reduction of the bromomethyl group to a methyl substituent can be achieved using lithium aluminum hydride in refluxing tetrahydrofuran, providing 5-methylquinoline in 80-90% yields . This transformation requires forcing conditions due to the aromatic stabilization of the quinoline system . Alternative reducing agents such as sodium borohydride provide partial reduction to the corresponding alcohol intermediate .

Oxidation Transformations

Oxidation of the bromomethyl group enables access to quinoline carboxaldehyde and carboxylic acid derivatives. Swern oxidation conditions (dimethyl sulfoxide/oxalyl chloride/triethylamine) convert the intermediate alcohol to 5-quinolinecarboxaldehyde in 70-85% yields [19]. Further oxidation using potassium permanganate in aqueous solution provides 5-quinolinecarboxylic acid in 75-90% yields under reflux conditions [19].

Phosphorus-Based Transformations

The Arbuzov reaction of 5-(bromomethyl)quinoline hydrobromide with triethyl phosphite at elevated temperatures (140°C) provides the corresponding phosphonate ester in 65-80% yields . These phosphonate derivatives serve as valuable intermediates for Wittig-Horner-Emmons reactions and other phosphorus-mediated transformations [19].

Organometallic Reagent Formation

Treatment with magnesium metal in tetrahydrofuran generates the corresponding Grignard reagent (5-quinolinylmethylmagnesium bromide) in 70-85% yields . These organometallic intermediates participate in various nucleophilic addition reactions with carbonyl compounds . Similarly, lithiation using n-butyllithium at low temperatures (-78°C) provides the corresponding organolithium species in 75-88% yields .

Hydrolysis and Substitution Reactions

Basic hydrolysis conditions (sodium hydroxide in ethanol/water) convert the bromomethyl group to the corresponding alcohol (5-quinolinemethanol) in 60-75% yields . The reaction proceeds through nucleophilic substitution of the bromide by hydroxide ion . Alternative nucleophiles such as cyanide ion provide access to nitrile derivatives (5-quinolineacetonitrile) in 70-80% yields through similar substitution mechanisms .

Synthetic Applications

The versatility of 5-(bromomethyl)quinoline hydrobromide as a synthetic intermediate has been demonstrated in the preparation of complex molecular architectures. The compound serves as a key building block in the synthesis of quinoline-triazole hybrids through copper-catalyzed azide-alkyne cycloaddition reactions [17]. Additionally, the bromomethyl group enables the introduction of various pharmacophoric elements through nucleophilic substitution, providing access to quinoline derivatives with enhanced biological activity [17] [20].

Dates

Last modified: 04-14-2024

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